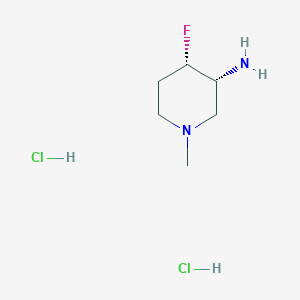

(3R,4S)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride

Description

(3R,4S)-4-Fluoro-1-methyl-piperidin-3-amine dihydrochloride is a fluorinated piperidine derivative with a molecular formula of C₆H₁₃Cl₂FN₂ (MW: ~205.1). The compound features a piperidine ring substituted with a fluorine atom at the 4-position (R configuration) and a methylamine group at the 3-position (S configuration), stabilized as a dihydrochloride salt. Its stereochemistry is critical for biological activity, as evidenced by binding studies of related fluorinated piperidines . The compound is primarily used in pharmaceutical research, particularly as an intermediate in synthesizing kinase inhibitors or receptor modulators .

Propriétés

IUPAC Name |

(3R,4S)-4-fluoro-1-methylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FN2.2ClH/c1-9-3-2-5(7)6(8)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-,6+;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGKUKNSIJKZDA-KXSOTYCDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)N)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]([C@@H](C1)N)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride typically involves the use of piperidine derivatives as starting materials. The fluorination step is crucial and can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The purification process often includes crystallization and recrystallization steps to obtain the dihydrochloride salt in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(3R,4S)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents such as sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups at the fluorine position.

Applications De Recherche Scientifique

Medicinal Chemistry

(3R,4S)-4-fluoro-1-methyl-piperidin-3-amine; dihydrochloride is primarily explored for its potential therapeutic applications. It has been studied as a building block in the synthesis of biologically active compounds, including:

- G-Secretase Inhibitors: These compounds are crucial in Alzheimer's disease research as they inhibit the cleavage of amyloid precursor protein, reducing amyloid-beta peptide formation .

- Dopamine Receptor Antagonists: The compound shows promise in developing drugs targeting dopamine receptors, which are essential in treating various neurological disorders .

Biological Studies

Research has indicated that (3R,4S)-4-fluoro-1-methyl-piperidin-3-amine; dihydrochloride interacts with neurotransmitter systems. Its structural features suggest potential activity against:

- Neurotransmitter Receptors: The compound may modulate receptor activity linked to mood regulation and cognitive functions.

- Enzyme Interactions: Studies have shown that it can affect enzyme pathways critical for metabolic processes in cells.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions:

- Oxidation and Reduction Reactions: These reactions allow for the modification of the compound to create derivatives with enhanced properties.

- Substitution Reactions: The fluorine atom can be replaced with other functional groups to tailor the compound for specific applications.

Case Studies

Mécanisme D'action

The mechanism of action of (3R,4S)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Stereochemical Variations

The table below highlights key structural analogues, focusing on substitutions, stereochemistry, and applications:

Key Observations:

- Stereochemical Sensitivity : The 3R,4S configuration in the target compound is associated with enhanced receptor binding compared to its 3S,4R diastereomer, as seen in studies of fluorinated piperidines interacting with enzymes like HILDH .

Activité Biologique

(3R,4S)-4-fluoro-1-methyl-piperidin-3-amine; dihydrochloride is a piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : (3R,4S)-4-fluoro-1-methyl-piperidin-3-amine dihydrochloride

- Molecular Formula : C6H15Cl2FN2

- Molecular Weight : 205.1 g/mol

- CAS Number : 2306248-50-8

Biological Activity Overview

The biological activity of (3R,4S)-4-fluoro-1-methyl-piperidin-3-amine; dihydrochloride can be categorized into several key areas:

1. Antiviral Activity

Research has indicated that compounds within the piperidine class exhibit antiviral properties. For instance, derivatives similar to (3R,4S)-4-fluoro-1-methyl-piperidin-3-amine have been tested against viruses such as HSV-1 and VSV. One study found that certain piperidine derivatives demonstrated significant inhibition of viral replication with IC50 values in the low micromolar range .

2. Antibacterial Activity

The compound's potential antibacterial effects have also been investigated. A review highlighted the challenges in discovering novel antibacterial agents but noted that piperidine derivatives could serve as promising candidates due to their ability to disrupt bacterial cell processes .

3. Anticancer Properties

Piperidine derivatives have shown promise in cancer therapy. A specific study reported that certain piperidine-based compounds induced apoptosis in hypopharyngeal tumor cells more effectively than standard chemotherapeutics like bleomycin . This suggests that (3R,4S)-4-fluoro-1-methyl-piperidin-3-amine may have similar anticancer potential.

The mechanisms through which (3R,4S)-4-fluoro-1-methyl-piperidin-3-amine exerts its biological effects are still under investigation. However, it is believed that the fluorine atom in its structure enhances binding affinity to target proteins involved in viral replication and bacterial cell wall synthesis.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.